Cas no 898459-79-5 (1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane)

1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane structure
898459-79-5 structure
Product Name:1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane
CAS No:898459-79-5
MF:C25H35N5O3
MW:453.577105760574
CID:5493075
Update Time:2025-10-22

1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane Chemical and Physical Properties

Names and Identifiers

    • [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-diethoxyphenyl)methanone
    • 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane
    • Inchi: 1S/C25H35N5O3/c1-3-32-21-10-9-20(19-22(21)33-4-2)25(31)30-17-15-29(16-18-30)24-12-11-23(26-27-24)28-13-7-5-6-8-14-28/h9-12,19H,3-8,13-18H2,1-2H3
    • InChI Key: RSDXLVLZEINZKD-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NN=C(N3CCCCCC3)C=C2)CC1)(C1=CC=C(OCC)C(OCC)=C1)=O

1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane Pricemore >>

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Additional information on 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane

Professional Introduction to Compound with CAS No. 898459-79-5 and Product Name: 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane

The compound identified by the CAS number 898459-79-5 and the product name 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes a piperazine moiety linked to a pyridazine ring, further substituted with a diethoxybenzoyl group, all integrated into an azepane core. Such a configuration suggests a high degree of molecular complexity, which may contribute to its unique pharmacological properties.

In recent years, the development of novel heterocyclic compounds has been a focal point in pharmaceutical research, particularly in the quest for molecules with enhanced binding affinity and selectivity. The presence of the piperazine ring in this compound is particularly noteworthy, as piperazine derivatives are well-documented for their role in various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The diethoxybenzoyl substituent appended to the piperazine ring introduces additional electronic and steric features that can modulate the compound's interaction with biological targets. This strategic placement of functional groups may enhance the compound's ability to engage with specific receptors or enzymes, thereby improving its pharmacological efficacy.

The pyridazine moiety is another key feature of this molecule, contributing to its overall structural diversity. Pyridazines have been extensively studied for their potential as pharmacophores due to their ability to interact with a wide range of biological targets. In particular, pyridazine derivatives have shown promise in the development of compounds targeting neurological disorders, inflammation, and cancer. The integration of the pyridazine ring into the molecular framework of 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane suggests that this compound may exhibit multiple modes of action, potentially increasing its therapeutic utility.

The azepane core further enhances the complexity and potential versatility of this compound. Azepane derivatives are known for their stability and biocompatibility, making them attractive candidates for pharmaceutical applications. The incorporation of an azepane ring into the molecular structure may contribute to improved metabolic stability and reduced toxicity, which are critical factors in drug development. Additionally, the azepane ring can serve as a scaffold for further derivatization, allowing for the exploration of numerous analogs with tailored pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of complex molecules with high accuracy. These tools have been instrumental in optimizing the structure of 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane for improved pharmacological activity. By leveraging these technologies, scientists have been able to identify key structural features that enhance binding interactions with target proteins. For instance, the placement of the diethoxybenzoyl group appears to be critical for optimizing interactions with specific binding pockets on biological targets.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization and coupling reactions to construct the desired heterocyclic framework. Each step must be meticulously controlled to ensure high yield and purity, which are essential for subsequent pharmacological evaluation. The synthesis strategy employed highlights the expertise required in modern pharmaceutical chemistry and underscores the importance of robust synthetic methodologies in drug discovery.

Current research efforts are focused on evaluating the pharmacological properties of 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane through both in vitro and in vivo studies. Preliminary data suggest that this compound exhibits promising activity against several disease-related targets. For example, studies have indicated that it may possess inhibitory effects on enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or inflammatory bowel disease. Additionally, preliminary assays have shown that this compound may interact with receptors implicated in neurological disorders.

The development of novel therapeutic agents often involves rigorous testing to assess their safety and efficacy before they can be considered for clinical use. In vitro studies using cell-based models have been conducted to evaluate the cytotoxicity and specificity of 898459-79-5, providing valuable insights into its potential therapeutic window. These studies are complemented by animal models, which allow researchers to assess broader pharmacological effects and potential side effects. The results from these preclinical studies will be crucial in determining whether this compound progresses to human clinical trials.

The structural complexity of 1-{6-4-(3,4-diethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}azepane also presents opportunities for further chemical optimization. By modifying specific functional groups or exploring alternative heterocyclic frameworks, researchers can generate libraries of analogs with enhanced pharmacological properties. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) are being employed to accelerate this process. These approaches enable rapid evaluation of large collections of compounds, identifying those with optimal activity profiles for further development.

In conclusion,898459-79-5 represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of a piperazine ring,diethoxybenzoyl substituent,pyridazine moiety,and azepane core provides a rich foundation for developing molecules with multiple modes of action. As research continues to uncover new insights into its pharmacological properties,this compound holds significant potential as a lead structure for novel therapeutics targeting various diseases.

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